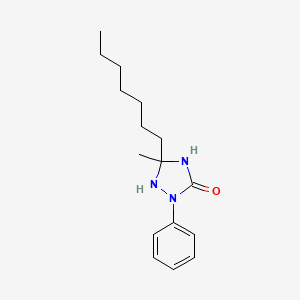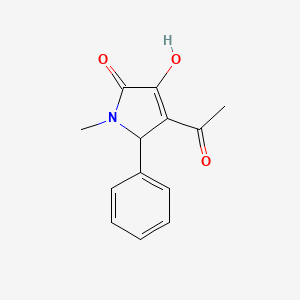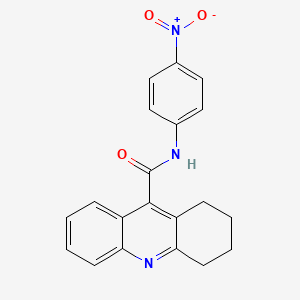
2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide, also known as Memantine, is a medication used in the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory processes. Memantine was first synthesized in 1968 and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
作用机制
2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory processes. Glutamate is released from presynaptic neurons and binds to NMDA receptors on postsynaptic neurons, which triggers calcium influx and subsequent activation of various intracellular signaling pathways. Excessive glutamate activity can lead to excitotoxicity, which is the process by which neurons are damaged and killed due to excessive stimulation. 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide blocks the excessive activity of glutamate by binding to the NMDA receptor in a voltage-dependent manner, which means that it only blocks the receptor when it is excessively activated.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. In addition, 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide has been shown to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its therapeutic effects in Alzheimer's disease. This makes it a useful tool for studying the pathogenesis of Alzheimer's disease and for developing new therapeutic interventions. One limitation of 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide in lab experiments is that it can be difficult to obtain and is relatively expensive compared to other research tools.
未来方向
Future research on 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide could focus on its potential therapeutic effects in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury. In addition, future research could focus on developing more efficient synthesis methods for 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide and on identifying new NMDA receptor antagonists with improved therapeutic properties. Finally, future research could focus on developing new diagnostic tools for Alzheimer's disease that could help identify patients who would benefit the most from 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide treatment.
合成方法
The synthesis of 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide involves the reaction of 1-adamantylamine with ethyl chloroacetate to form 2-(1-adamantyl)ethyl acetate. This intermediate is then reacted with methylamine to form 2-(1-adamantyl)-N-methylacetamide, which is subsequently reacted with 4-piperidone to form 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide, also known as 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide.
科学研究应用
2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. Research has shown that 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide can improve cognitive function, reduce behavioral disturbances, and delay the progression of Alzheimer's disease. In addition, 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide has also been studied for its potential therapeutic effects in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
2-(1-adamantyl)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-20-4-2-16(3-5-20)19-17(21)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,2-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEXWKOLBQXHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5133116.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5133143.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133144.png)
![ethyl 4-[(3-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5133146.png)
![10-heptyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5133149.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5133157.png)



![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)
![3-chloro-N-(3-methoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5133190.png)
